molecular formula C10H19NO B15218404 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine

2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine

Cat. No.: B15218404
M. Wt: 169.26 g/mol
InChI Key: BKEONHLYAPWGGS-UHFFFAOYSA-N
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Description

2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of a class of organic compounds known as spiro compounds, which are notable for their ring systems connected through a single atom. The presence of the oxo group and amine functionality makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-oxaspiro[3.5]nonan-8-yl)ethan-1-amine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable diol precursor followed by functional group modifications to introduce the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo-compounds.

  • Reduction: Reduction of the amine group to form secondary or tertiary amines.

  • Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation typically yields ketones or aldehydes.

  • Reduction can produce secondary or tertiary amines.

  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: Potential use in drug discovery and development due to its structural complexity.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-oxaspiro[3.5]nonan-8-yl)ethan-1-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-(5-oxaspiro[3.5]nonan-8-yl)ethanol

  • {5-oxaspiro[3.5]nonan-8-yl}methanol

  • {5-oxaspiro[3.5]nonan-8-yl}hydrazine

Uniqueness: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine is distinguished by its amine functionality, which provides unique reactivity compared to its alcohol or hydrazine counterparts. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(5-oxaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C10H19NO/c11-6-2-9-3-7-12-10(8-9)4-1-5-10/h9H,1-8,11H2

InChI Key

BKEONHLYAPWGGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)CCN

Origin of Product

United States

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